molecular formula C17H22N2OS B2416060 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 946271-32-5

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2416060
M. Wt: 302.44
InChI Key: LYIYHVKMCKZPHU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a member of the thiazolidinedione family and has been found to possess various biological activities.

Scientific Research Applications

Chemistry and Synthetic Utility

Compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide have been studied for their synthetic utility. For instance, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which are useful as temporary protecting groups in synthesis processes. These acetals facilitate selective acylation reactions under specific conditions, demonstrating their importance in synthetic organic chemistry (Hanessian & Moralioglu, 1972).

Pharmacological Evaluation

Research into structurally similar acetamide derivatives explores their potential pharmacological applications. For example, studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents reveal the significance of these compounds in developing new medications. These studies involve synthesis, docking study, and evaluation of their effects, highlighting the ongoing search for effective anticonvulsant drugs (Severina et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another area of application for similar compounds is in the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. Research demonstrates that certain 2-(substituted phenoxy) acetamide derivatives exhibit promising biological activities, which can be pivotal in the discovery of novel therapeutic agents (Rani et al., 2014).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, as demonstrated in studies involving N-(2-hydroxyphenyl)acetamide, underscores the application of similar compounds in facilitating selective chemical transformations. These processes are crucial for the synthesis of intermediates in the production of pharmaceuticals, demonstrating the compound's utility in complex organic syntheses (Magadum & Yadav, 2018).

Neuroscientific Research

Additionally, related compounds have been utilized in neuroscience research, particularly in studying neurodegenerative diseases like Alzheimer's. For instance, specific fluorinated derivatives have been used in positron emission tomography (PET) imaging to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, providing valuable insights into the pathology of neurodegenerative diseases (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13-5-4-6-14(9-13)10-17(20)18-11-16(19(2)3)15-7-8-21-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIYHVKMCKZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

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